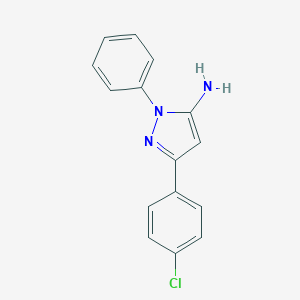

3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGORAQNGFCUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377774 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836225 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19652-14-3 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19652-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Chemical Properties of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

Abstract: This technical guide provides an in-depth analysis of the chemical properties, synthesis, and characterization of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS No. 19652-14-3).[1][2][3][4][5] Intended for researchers, medicinal chemists, and drug development professionals, this document outlines robust experimental protocols, discusses the compound's reactivity, and explores its significance as a privileged scaffold in modern medicinal chemistry. The narrative emphasizes the causality behind experimental choices and provides self-validating systems for compound verification, ensuring both scientific integrity and practical utility.

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[6][7][8] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions. Within this important class, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine emerges as a compound of significant interest. Its structure combines the stable pyrazole core with three key substituents: a phenyl group at the N1 position, a 4-chlorophenyl group at C3, and a reactive amine at C5. This specific arrangement makes it an invaluable intermediate for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents, particularly in the fields of antimicrobial and kinase inhibitor research.[1][9] This guide will elucidate the foundational chemical principles of this molecule, providing a comprehensive resource for its effective utilization in a research and development setting.

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[10][11] This approach is favored for its high efficiency and regioselectivity.

Primary Synthetic Pathway: Condensation of 3-(4-chlorophenyl)-3-oxopropanenitrile with Phenylhydrazine

The synthesis of the title compound is reliably achieved through the cyclization of 3-(4-chlorophenyl)-3-oxopropanenitrile with phenylhydrazine. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, leading to the formation of the stable, aromatic 5-aminopyrazole ring.

Caption: Synthesis workflow for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

Objective: To synthesize 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.

Materials:

-

3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Absolute Ethanol (approx. 10 mL per gram of β-ketonitrile)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Ice bath

Procedure:

-

Reactant Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add 3-(4-chlorophenyl)-3-oxopropanenitrile and absolute ethanol. Stir until the solid is fully dissolved.

-

Rationale: Ethanol is an ideal solvent as it effectively dissolves both the polar β-ketonitrile and the phenylhydrazine, creating a homogenous reaction environment.

-

-

Addition of Reagents: Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.

-

Rationale: Phenylhydrazine acts as the dinucleophile. Acetic acid protonates the carbonyl oxygen of the β-ketonitrile, increasing its electrophilicity and accelerating the initial condensation to form the hydrazone intermediate.

-

-

Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization. TLC is crucial for determining the point of complete consumption of the starting material.

-

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities.

-

Recrystallization (if necessary): For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dry the final product under vacuum.

Physicochemical Properties

Accurate characterization begins with defining the fundamental physicochemical properties of the compound. These values are critical for downstream applications, including formulation and assay development.

| Property | Value | Source |

| CAS Number | 19652-14-3 | [1][3][4][5] |

| Molecular Formula | C₁₅H₁₂ClN₃ | [3] |

| Molecular Weight | 269.73 g/mol | [1][3] |

| Appearance | Off-white to light brown solid (typical) | Experimental Observation |

| Melting Point | To be determined experimentally | - |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Ethanol; Insoluble in Water | Experimental Observation |

| pKa | To be determined experimentally | - |

Note: Melting point and pKa are lot-specific and must be determined empirically for each synthesized batch as a measure of purity and for accurate experimental design.

Spectroscopic and Structural Characterization

A multi-technique approach is required for unambiguous structural confirmation and purity assessment. This constitutes a self-validating system where data from each method corroborates the others.

Caption: Self-validating workflow for structural confirmation and purity analysis.

Expected Spectral Data

-

¹H-NMR (400 MHz, DMSO-d₆):

-

δ 7.20-7.80 (m, 9H): Complex multiplet region corresponding to the protons of the N-phenyl and C-chlorophenyl rings.

-

δ 6.00 (s, 1H): A sharp singlet for the C4-H proton on the pyrazole ring.

-

δ 5.50 (br s, 2H): A broad singlet corresponding to the two protons of the C5-NH₂ group. The chemical shift and broadness are dependent on solvent and concentration.

-

-

¹³C-NMR (100 MHz, DMSO-d₆):

-

δ 150-155 (C): Quaternary carbon C5 (attached to the amine).

-

δ 140-145 (C): Quaternary carbon C3 (attached to the chlorophenyl group).

-

δ 120-140 (C, CH): Multiple signals for the aromatic carbons of the phenyl and chlorophenyl rings.

-

δ 90-95 (CH): Signal for the C4 carbon of the pyrazole ring.

-

-

FTIR (KBr, cm⁻¹):

-

3450-3300 (m, sharp): Asymmetric and symmetric N-H stretching vibrations of the primary amine.

-

3100-3000 (w): Aromatic C-H stretching.

-

~1620 (s): N-H scissoring (bending) vibration.

-

~1595, 1500 (s): C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[12]

-

~1090 (s): C-Cl stretching vibration.

-

-

Mass Spectrometry (EI):

-

m/z 269 (M⁺): Molecular ion peak corresponding to the ³⁵Cl isotope.

-

m/z 271 (M⁺+2): Isotopic peak for the ³⁷Cl isotope, with an intensity approximately one-third that of the M⁺ peak, which is a definitive signature for a monochlorinated compound.

-

Chemical Reactivity and Derivatization Potential

The utility of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine in drug discovery stems from the reactivity of its C5-amino group.[13][14] This primary amine serves as a versatile nucleophilic handle for building molecular complexity and exploring structure-activity relationships (SAR).

Key Reactive Sites

-

Exocyclic Amine (C5-NH₂): This is the most reactive site for electrophilic attack. It readily undergoes acylation, sulfonylation, alkylation, and condensation with aldehydes/ketones to form Schiff bases.[15]

-

Pyrazole Ring Nitrogen (N2): While the N1 position is blocked by the phenyl group, the N2 nitrogen retains some nucleophilicity and can be involved in complexation with metal centers.

-

Pyrazole Ring Carbon (C4): The C4 position is susceptible to electrophilic substitution reactions, though this is less common than reactions at the amine.

Representative Protocol: N-Acylation

Objective: To synthesize N-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)acetamide as an example of derivatization.

Procedure:

-

Dissolve 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a mild base such as triethylamine (TEA) or pyridine (1.2 eq).

-

Rationale: The base acts as an acid scavenger, neutralizing the HCl that is generated during the reaction and driving the equilibrium towards product formation.

-

-

Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. Purify by column chromatography or recrystallization.

Applications in Drug Discovery

The 3-aryl-1-phenyl-1H-pyrazol-5-amine scaffold is a validated starting point for the development of potent and selective therapeutic agents.[9][16] Its rigid, planar structure provides a well-defined vector for positioning functional groups within a biological target's binding site.

Caption: Role of the scaffold in generating diverse chemical libraries for drug discovery.

-

Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in many protein kinases. Derivatization of the C5-amine allows for the introduction of substituents that can occupy hydrophobic pockets or form additional hydrogen bonds, leading to potent and selective inhibitors. The 3-aryl-1-pyrimidyl-1H-pyrazole scaffold, for instance, has been used to develop selective JNK3 inhibitors for neurodegenerative diseases.[9]

-

Antimicrobial Agents: The scaffold is a key component in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which have demonstrated significant antibacterial and antifungal activity.[1][5]

-

GPCR Ligands: The rigid structure is suitable for designing ligands for G-protein coupled receptors (GPCRs), where precise orientation of substituents is critical for receptor affinity and selectivity.

Conclusion

3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is more than a simple chemical; it is a highly versatile and powerful building block for modern chemical and pharmaceutical research. Its straightforward and high-yield synthesis, well-defined physicochemical properties, and predictable reactivity at the C5-amino position make it an ideal starting point for the exploration of vast chemical space. A thorough understanding of the principles outlined in this guide will empower researchers to leverage this valuable scaffold for the efficient design and synthesis of novel molecules with significant therapeutic potential.

References

-

Pharmaffiliates. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.

-

Blass BE. CAS 19652-14-3: 3-(4-Chlorophényl)-1-phényl-1H-pyrazol-5-a….

-

Santa Cruz Biotechnology. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | CAS 19652-14-3.

-

BLDpharm. 19652-14-3|3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.

-

ChemicalBook. 5-(4-chloro-phenyl)-2-phenyl-2h-pyrazol-3-ylamine.

-

ResearchGate. New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF.

-

ResearchGate. Reaction of 5-amino-pyrazole derivatives with various imines.

-

Arkivoc. Recent developments in aminopyrazole chemistry.

-

HAL Open Science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

-

National Center for Biotechnology Information. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

-

National Center for Biotechnology Information. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

-

MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

-

Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

-

ChemicalBook. 5-AMINO-1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBONITRILE synthesis.

-

ResearchGate. (PDF) 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.

-

PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.

-

National Center for Biotechnology Information. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.

-

ResearchGate. (PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds.

-

National Center for Biotechnology Information. Amino-Pyrazoles in Medicinal Chemistry: A Review.

-

National Center for Biotechnology Information. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.

-

ResearchGate. A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.

-

MDPI. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline.

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 19652-14-3: 3-(4-Chlorophényl)-1-phényl-1H-pyrazol-5-a… [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 19652-14-3|3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 5. 5-(4-CHLORO-PHENYL)-2-PHENYL-2H-PYRAZOL-3-YLAMINE CAS#: 19652-14-3 [amp.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

- 11. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 19652-14-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and applications of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, registered under CAS number 19652-14-3. This pyrazole derivative is a key intermediate in the synthesis of various heterocyclic compounds, most notably the pyrazolo[3,4-b]pyridine class of molecules, which have demonstrated significant potential as antimicrobial agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science, offering detailed experimental protocols, mechanistic insights, and a thorough review of its biological significance.

Introduction

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole that has garnered considerable interest in the scientific community due to its versatile chemical reactivity and the biological activities of its derivatives.[1] The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[2] The subject compound, with its specific substitution pattern—a 4-chlorophenyl group at the 3-position and a phenyl group at the 1-position—serves as a crucial building block for creating complex molecular architectures with diverse pharmacological profiles.[3] Its primary utility lies in its role as a precursor to pyrazolo[3,4-b]pyridines, a class of fused heterocyclic compounds investigated for their potent antimicrobial properties.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19652-14-3 | |

| IUPAC Name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Synonyms | 5-Amino-3-(4-chlorophenyl)-1-phenylpyrazole, 5-(4-Chlorophenyl)-2-phenyl-2H-pyrazol-3-ylamine | N/A |

| Molecular Formula | C₁₅H₁₂ClN₃ | |

| Molecular Weight | 269.73 g/mol | |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 190.0 to 194.0 °C | |

| Boiling Point | 477.0 ± 35.0 °C (Predicted) | N/A |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | 2.24 ± 0.10 (Predicted) | N/A |

| HS Code | 2933.19.4300 | N/A |

Synthesis and Purification

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[6] This approach offers a direct and efficient route to the pyrazole core.

Proposed Synthesis Workflow

The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine can be logically achieved through a two-step process starting from 4-chloroacetophenone. The first step involves the formation of the corresponding β-ketonitrile, followed by a cyclization reaction with phenylhydrazine.

Caption: Proposed synthetic workflow for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate)

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask, add 4-chloroacetophenone and ethyl cyanoacetate.

-

The reaction mixture is stirred at room temperature for several hours, during which the Claisen condensation occurs.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the crude β-ketonitrile.

-

The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Step 2: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

-

In a round-bottom flask, dissolve the synthesized 3-(4-chlorophenyl)-3-oxopropanenitrile in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of phenylhydrazine to the solution.

-

The reaction mixture is heated at reflux for several hours. The cyclization reaction is typically catalyzed by the acidic solvent or can be promoted by the addition of a catalytic amount of a stronger acid.[6]

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

Purification

The crude 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine can be purified by the following methods:

-

Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the compound.

Analytical Characterization

The structure and purity of the synthesized 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl and phenyl rings, typically in the range of 7.0-8.0 ppm. A singlet for the pyrazole C4-H and a broad singlet for the amino (-NH₂) protons are also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrazole ring and the two aromatic rings. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the nitrogen atoms of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (269.73 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching of the pyrazole and aromatic rings (in the 1500-1600 cm⁻¹ region), and the C-Cl stretching (typically below 800 cm⁻¹).

Biological Significance and Applications

The primary significance of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine lies in its utility as a precursor for the synthesis of biologically active molecules, particularly pyrazolo[3,4-b]pyridines.

Precursor for Antimicrobial Agents

This compound is a key reactant in the synthesis of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines, which have been identified as potent antimicrobial agents.[4] The general synthetic route involves the condensation of the 5-amino group of the pyrazole with a suitable β-dicarbonyl compound or its equivalent, leading to the formation of the fused pyridine ring.

Caption: Role of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine in the synthesis of antimicrobial pyrazolo[3,4-b]pyridines.

Mechanism of Action of Pyrazolo[3,4-b]pyridine Derivatives

While the precise mechanism of action can vary depending on the specific derivative, some studies suggest that pyrazolo[3,4-b]pyridines may exert their antimicrobial effects by inhibiting essential bacterial enzymes. One potential target is DNA gyrase , an enzyme crucial for bacterial DNA replication.[7] By inhibiting this enzyme, these compounds can disrupt bacterial cell division and lead to cell death. Further research is ongoing to fully elucidate the molecular targets and mechanisms of action of this class of compounds.

Broader Pharmacological Potential of Pyrazole Derivatives

The pyrazole scaffold is associated with a wide range of biological activities. Derivatives of pyrazole have been reported to possess:

-

Anti-inflammatory and Analgesic Properties: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole or pyrazolone core.[2]

-

Anticancer Activity: Certain pyrazole derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[8]

-

Enzyme Inhibition: The pyrazole ring can act as a bioisostere for other functional groups and can interact with the active sites of various enzymes.

Safety and Handling

Based on available safety data for similar compounds, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 19652-14-3) is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for the development of novel therapeutic agents. The demonstrated antimicrobial activity of its pyrazolo[3,4-b]pyridine derivatives highlights its importance in the ongoing search for new treatments for infectious diseases. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

-

Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118–124. [Link]

- Chan, K., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15, 12345-12367.

-

Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(5), 1886-1896. [Link]

-

Al-Ghorbani, M., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(15), 4987. [Link]

- Fahmy, H. T. Y., et al. (2018). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 55(10), 2358-2365.

-

Patel, R. V., et al. (2016). Synthesis, characterization and antimicrobial activity of novel pyrazolo[3,4-b]pyridines and their spiro-heterocyclic derivatives. ResearchGate. [Link]

- El-Gendy, A. M., et al. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. Journal of American Science, 16(6), 8-20.

-

Kumar, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

-

Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Chemistry Stack Exchange. [Link]

- Mishra, S., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 184-205.

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

ResearchGate. (n.d.). Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h). ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole [smolecule.com]

Synthesis and Discovery of Novel Pyrazole Amine Derivatives: A Guide for the Modern Medicinal Chemist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Future Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] First synthesized in 1883, its remarkable versatility and favorable drug-like properties have cemented its status as a "privileged scaffold."[1][2] This designation is not granted lightly; it reflects the core's ability to serve as a foundational structure for a multitude of therapeutic agents across diverse disease areas. The presence of the pyrazole moiety in numerous FDA-approved drugs—from the anti-inflammatory celecoxib to kinase inhibitors like crizotinib and ruxolitinib—is a testament to its profound impact on modern medicine.[1][3][4]

The functionalization of this core with an amine substituent gives rise to aminopyrazoles (APs), a class of compounds that offers an even richer landscape for drug discovery.[5] The amino group provides a critical handle for hydrogen bonding, salt formation, and further chemical elaboration, enabling chemists to fine-tune a molecule's physicochemical properties and biological activity.[5] Depending on its position (C3, C4, or C5), the amino group can drastically alter the molecule's electronic profile and spatial arrangement, leading to compounds with distinct pharmacological profiles, including potent anticancer, anti-inflammatory, and antimicrobial activities.[5][6]

This guide is designed to serve as a comprehensive technical resource for professionals engaged in the synthesis and discovery of novel pyrazole amine derivatives. Moving beyond a simple recitation of facts, we delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our objective is to equip you not only with the "how" but, more importantly, the "why," fostering a deeper understanding that is essential for innovation in the competitive field of drug development.

Part I: The Synthetic Chemist's Toolkit: Constructing the Pyrazole Amine Core

The art of synthesis lies in selecting the most effective strategy to construct a target molecule. For pyrazole amines, the chemist's arsenal contains both time-honored foundational reactions and sophisticated modern methodologies, each with its own set of advantages and strategic applications.

Chapter 1: Foundational Synthetic Strategies: Mastering the Classics

1.1 The Knorr Pyrazole Synthesis: The Cornerstone Reaction

The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9] This reaction's enduring popularity stems from its reliability, operational simplicity, and the ready availability of starting materials.

Causality in the Knorr Synthesis: The reaction is typically catalyzed by a protic acid.[7] The acid's role is to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the more nucleophilic nitrogen of the hydrazine. A subsequent intramolecular condensation and dehydration lead to the stable, aromatic pyrazole ring.[9][10] The choice of solvent (often an alcohol like ethanol or propanol) is critical; it must solubilize the reactants while being sufficiently high-boiling to drive the dehydration step to completion.[11] A key challenge can be regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, potentially leading to a mixture of isomers.[8][12] Careful control of reaction conditions or strategic placement of directing groups is often necessary to favor the desired regioisomer.

Caption: A simplified workflow of the Knorr Pyrazole Synthesis.

1.2 Synthesis of 3(5)-Aminopyrazoles from β-Ketonitriles

A paramount strategy for the direct synthesis of 3-aminopyrazole derivatives involves the condensation of a β-ketonitrile with hydrazine.[13] This method is exceptionally valuable because the nitrile group serves as a direct precursor to the C3-amino functionality.

Causality in the β-Ketonitrile Route: In this reaction, the hydrazine initially attacks the more electrophilic ketone carbonyl, forming a hydrazone. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon. Tautomerization of the resulting imine yields the stable 3-aminopyrazole. This route is highly regioselective and provides a direct entry to a crucial subclass of pyrazole amines, avoiding the need for subsequent functional group manipulations like amination, which can be harsh or low-yielding.

1.3 Detailed Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-aminopyrazole

This protocol provides a self-validating system for synthesizing a representative aminopyrazole. Each step is designed for clarity and reproducibility.

-

Objective: To synthesize 1-phenyl-3-methyl-5-aminopyrazole from ethyl acetoacetate and phenylhydrazine.

-

Materials:

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Phenylhydrazine (1.08 g, 10 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (0.5 mL, catalyst)

-

-

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (10 mmol) and ethanol (20 mL).

-

Reagent Addition: Begin stirring the solution. Slowly add phenylhydrazine (10 mmol) dropwise to the flask. An exothermic reaction may be observed. Following the addition, add glacial acetic acid (0.5 mL).

-

Reaction: Heat the mixture to reflux (approximately 80-85°C) using a heating mantle. The rationale for reflux is to provide sufficient thermal energy to overcome the activation barrier for the condensation and subsequent cyclization/dehydration steps, ensuring the reaction proceeds to completion.[11]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The disappearance of the starting materials (ethyl acetoacetate and phenylhydrazine) indicates reaction completion, typically within 2-3 hours.

-

Workup and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize crystallization.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying & Characterization: Dry the collected solid in a vacuum oven. Determine the yield and characterize the product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

-

Chapter 2: Modern Synthetic Methodologies

While classical methods are robust, modern drug discovery demands greater efficiency, diversity, and sustainability. Advanced synthetic strategies have emerged to meet these needs.

2.1 Multicomponent Reactions (MCRs)

MCRs involve combining three or more reactants in a single pot to form a product that incorporates portions of all starting materials.[8] This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds from a set of common building blocks. For instance, Ugi-type reactions can be adapted to produce precursors that are then cyclized to form 4-aminopyrazoles.[13]

2.2 1,3-Dipolar Cycloadditions

The [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or nitrile imine) and a dipolarophile (like an alkyne or alkene) is a powerful and convergent method for pyrazole synthesis.[12][14] This strategy offers excellent control over regioselectivity and allows for the introduction of a wide range of substituents with high functional group tolerance, making it ideal for late-stage diversification in a discovery program.

2.3 Transition Metal-Catalyzed Synthesis

Recent years have seen the development of innovative pyrazole syntheses catalyzed by transition metals like silver, copper, and palladium.[12][15] These methods often proceed under milder conditions and can enable novel bond formations that are inaccessible through traditional routes. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide highly regioselective access to valuable 3-CF₃-pyrazoles.[12]

Part II: Structural Characterization and Elucidation

Unambiguous confirmation of a molecule's structure and purity is a non-negotiable tenet of scientific integrity. A multi-pronged spectroscopic approach is essential for the characterization of newly synthesized pyrazole amine derivatives.

Chapter 3: A Spectroscopic Masterclass

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For a typical 1,3,5-substituted pyrazole amine, one would expect to see distinct signals for the C4-proton (a singlet, often around 5.5-6.5 ppm), aromatic protons, and protons from alkyl or aryl substituents. The N-H protons of the amine group often appear as a broad singlet.[3][16]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are characteristic and typically appear in the aromatic region of the spectrum (~100-150 ppm).[3][16]

3.2 Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

MS: Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[17]

-

IR: Used to identify the presence of key functional groups. For pyrazole amines, characteristic peaks include N-H stretching vibrations (typically a sharp doublet or singlet around 3300-3500 cm⁻¹) for the amine group and C=N/C=C stretching vibrations within the aromatic pyrazole ring (around 1500-1600 cm⁻¹).[17][18]

Table 1: Summary of Expected Spectroscopic Data for a Representative Pyrazole Amine

| Technique | Feature | Typical Observation | Rationale for Interpretation |

| ¹H NMR | Pyrazole C4-H | Singlet, δ 5.5 - 6.5 ppm | Uncoupled proton in an electron-rich aromatic ring. |

| Amine N-H | Broad Singlet, δ 3.0 - 5.0 ppm | Exchangeable protons, variable chemical shift. | |

| Aromatic Ar-H | Multiplets, δ 6.8 - 8.0 ppm | Protons on phenyl or other aromatic substituents. | |

| ¹³C NMR | Pyrazole C3, C5 | δ 130 - 155 ppm | Carbons adjacent to nitrogen atoms in the heterocycle. |

| Pyrazole C4 | δ 95 - 110 ppm | Electron-rich carbon atom between the two nitrogens. | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Characteristic vibration of the primary/secondary amine. |

| C=N/C=C Stretch | 1500 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. | |

| MS (ESI+) | Molecular Ion | [M+H]⁺ | Protonated molecule, confirms molecular weight. |

Part III: From Molecule to Medicine: Discovery and Evaluation

The synthesis of a novel compound is merely the first step. The discovery phase involves rigorous biological testing to identify promising therapeutic candidates and systematic chemical modification to optimize their properties.

Chapter 4: Unraveling Structure-Activity Relationships (SAR)

SAR is the process of correlating a molecule's chemical structure with its biological activity. A systematic SAR exploration is the intellectual engine of drug discovery, guiding the rational design of more potent and selective compounds.

The Logic of SAR Exploration: For pyrazole amines, SAR studies typically involve systematically modifying substituents at each available position (N1, C3, C4, C5, and the amine itself) and measuring the impact on a specific biological endpoint (e.g., enzyme inhibition, cell viability).[19][20]

-

N1-Position: Substitution here often influences pharmacokinetic properties and can be used to probe specific pockets in a target protein's binding site. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be critical for potent activity.[20]

-

C3-Position: This position is frequently used to introduce groups that can act as hydrogen bond donors or acceptors, or to attach larger side chains to explore deeper binding pockets.

-

C4-Position: While often unsubstituted (bearing a proton), modification at C4 can influence the electronics of the ring and serve as a vector for steric interactions.

-

C5-Position: Similar to N1, this position is often decorated with aryl groups that can engage in crucial π-stacking or hydrophobic interactions with the target protein.

-

Amino Group: The amine itself can be primary, secondary, or tertiary, or part of a larger functional group like an amide or sulfonamide. These changes dramatically alter the compound's polarity, basicity, and hydrogen bonding capacity.

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Table 2: Representative SAR Data for Anticancer Pyrazole Derivatives

| Compound ID | Key Structural Features | Target Cell Line | IC₅₀ (µM) | SAR Insights | Reference |

| 11a | Phenylamino pyrazole with acylhydrazone decoration | HeLa, MCF7 | 4.63 - 9.45 | The combination of substituents at positions 1, 3, and 4 is crucial for antiproliferative activity. | [3] |

| 23 | Pyrazole with N-phenyl and C3-trifluoromethyl groups | NCI-H460 | 0.03 | The trifluoromethyl group at C3 significantly enhances potency, likely through favorable interactions with the target kinase. | [21] |

| 42 | Pyrazole with C3-aryl and C5-amide groups | MCF-7 | 0.16 | Demonstrates that potent activity can be achieved through specific amide substitutions at the C5 position. | [21] |

| 62 | Pyrazole-linked carbothioamide | Raji | 6.51 | The carbothioamide linkage serves as an effective bioisostere for an amide, contributing to cytotoxic potential. | [21] |

Chapter 5: Key Therapeutic Applications and Discovery Workflow

The structural versatility of pyrazole amines has led to their exploration in numerous therapeutic areas.

-

Anticancer Agents: This is arguably the most successful application area. Many pyrazole derivatives function as protein kinase inhibitors, interfering with signaling pathways that drive cancer cell proliferation and survival.[3][21][22]

-

Anti-inflammatory Agents: The archetypal pyrazole drug, Celecoxib, is a selective COX-2 inhibitor. Novel pyrazole amines continue to be developed as inhibitors of other inflammatory targets like p38 MAPK.[5][23]

-

Antimicrobial Agents: With the rise of antibiotic resistance, novel scaffolds are urgently needed. Pyrazole amines have shown promising activity against drug-resistant bacteria, including MRSA.[24]

Caption: A typical workflow for a drug discovery program.

Conclusion and Future Outlook

The pyrazole amine scaffold is a field of immense opportunity, rich with history and ripe for future innovation. While classical synthetic methods remain invaluable, the integration of modern techniques like flow chemistry and machine learning-guided molecular design will undoubtedly accelerate the discovery of next-generation therapeutics. The challenges of overcoming drug resistance, improving selectivity, and optimizing pharmacokinetic profiles remain. However, armed with a deep, mechanistic understanding of synthesis and a rational approach to biological evaluation, researchers are well-equipped to continue unlocking the vast therapeutic potential held within this remarkable heterocyclic core.

References

- Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.).

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

- Process for the preparation of pyrazoles. (n.d.). Google Patents.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC - NIH. Retrieved January 8, 2026, from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 8, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 8, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. Retrieved January 8, 2026, from [Link]

-

Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry. Retrieved January 8, 2026, from [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. Retrieved January 8, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 8, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]

-

synthesis of pyrazoles. (2019). YouTube. Retrieved January 8, 2026, from [Link]

-

Modern Approaches to the Synthesis of Pyrazoles (A Review). (2020). Semantic Scholar. Retrieved January 8, 2026, from [https://www.semanticscholar.org/paper/Modern-Approaches-to-the-Synthesis-of-Pyrazoles-(A-Baeva-Granik/451381273919c62985848554288b509f6e5251a3]([Link]

-

knorr pyrazole synthesis. (n.d.). Slideshare. Retrieved January 8, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Perspective: the potential of pyrazole-based compounds in medicine. (2011). PubMed. Retrieved January 8, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (n.d.). Future Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 8, 2026, from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 8, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti-Malarial Agents. (n.d.). Wiley Online Library. Retrieved January 8, 2026, from [Link]

-

A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). R Discovery. Retrieved January 8, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]

-

Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 8, 2026, from [Link]

-

A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2016). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]

-

Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus. Retrieved January 8, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). PMC - NIH. Retrieved January 8, 2026, from [Link]

-

H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). PDF. Retrieved January 8, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. name-reaction.com [name-reaction.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. mdpi.com [mdpi.com]

- 13. soc.chim.it [soc.chim.it]

- 14. researchgate.net [researchgate.net]

- 15. lifechemicals.com [lifechemicals.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Pyrazole-Based Compounds: From High-Throughput Screening to Lead Optimization

An In-depth Technical Guide:

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties—acting as both a hydrogen bond donor and acceptor—allow it to form key interactions with a wide array of biological targets.[1] This versatility is not merely theoretical; it is validated by the significant number of pyrazole-containing drugs approved by the FDA for treating a spectrum of diseases, from cancer and inflammation to erectile dysfunction and viral infections.[2] Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Crizotinib (an anticancer agent) underscore the therapeutic success of this core structure.[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals on how to effectively screen pyrazole-based compound libraries. We will move beyond simple procedural lists to explore the causality behind experimental design, focusing on building robust, self-validating screening cascades that efficiently identify and optimize promising therapeutic candidates.

Chapter 1: The Landscape of Pyrazole Bioactivity and Key Molecular Targets

The therapeutic potential of pyrazole derivatives is remarkably broad, a direct consequence of their ability to interact with diverse classes of proteins.[5][6] Understanding this landscape is the first step in designing a relevant screening strategy. A library of novel pyrazole compounds could yield hits in numerous therapeutic areas.

Key Therapeutic Areas and Molecular Targets:

-

Oncology: This is one of the most fruitful areas for pyrazole compounds. They have been shown to inhibit a multitude of targets crucial for cancer progression, including protein kinases like EGFR, VEGFR-2, PI3K, and CDKs, as well as other proteins like tubulin and histone deacetylases (HDACs).[3][4][7]

-

Inflammation & Pain: Pyrazole derivatives are famously effective as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5][8]

-

Infectious Diseases: The scaffold exhibits significant antimicrobial, antifungal, and antiviral activities, targeting various microbial processes essential for pathogen survival.[9][10][11]

-

Other CNS and Metabolic Disorders: Pyrazoles have also been investigated as anticonvulsants, antidepressants, and antidiabetic agents.[12]

The following table summarizes the activity of representative pyrazole-based compounds, illustrating the scaffold's versatility.

Table 1: Examples of Bioactive Pyrazole-Based Compounds and Their Targets

| Compound Class/Example | Biological Target | Reported Activity | Therapeutic Area |

|---|---|---|---|

| Pyrazole Derivative 42 | WM 266.4 & MCF-7 cells | IC50 = 0.12 µM & 0.16 µM | Anticancer |

| Pyrazole Derivative 43 | PI3 Kinase | IC50 = 0.25 µM (MCF-7 cells) | Anticancer |

| Pyrazole Benzothiazole Hybrid 25 | Various Cancer Cell Lines | IC50 = 3.17 - 6.77 µM | Anticancer/Antiangiogenic |

| Thienopyrimidine Hybrids | COX-2 | IC50 = 0.034 - 0.052 µM | Anti-inflammatory |

| Ferrocene-Pyrazole Hybrid 47c | HCT-116 cells | IC50 = 3.12 µM | Anticancer |

| Pyrazole-Imidazoline 3j | Trypanosoma cruzi | IC50 = 2.75 µM | Antiparasitic |

Data synthesized from multiple sources.[3][4][8][13]

Chapter 2: Designing a Robust Screening Cascade

A screening cascade is a strategic, tiered approach to testing compounds, designed to maximize efficiency and information quality while minimizing cost and effort.[14] The goal is to rapidly filter large libraries to find validated "hits" and progressively refine them into optimized "leads."[10][15]

The causality behind a tiered approach is resource management. Primary assays must be high-throughput, cost-effective, and robust enough to screen thousands of compounds. Subsequent assays become more complex, lower-throughput, and more expensive, and are therefore reserved for a smaller number of promising compounds.[14]

The Principle of Self-Validation:

A trustworthy protocol is a self-validating one. This is achieved through several key principles:

-

Orthogonal Assays: Hits from the primary screen must be confirmed using a different assay that relies on an unrelated technology.[16] For example, if a cell viability assay (a phenotypic screen) identifies a hit, it should be tested in a target-based biochemical assay (e.g., an enzyme inhibition assay) to confirm it engages the intended target. This ensures the observed effect is not an artifact of the primary assay format.[16]

-

Counter-Screening: It's crucial to identify and discard Pan-Assay INterference compounds (PAINs), which appear as hits in many assays through non-specific mechanisms like aggregation or fluorescence quenching.[16] Running counter-screens, such as assays without the target protein, can help flag these problematic compounds early.

-

Selectivity Profiling: A valuable compound is often a selective one. Testing hits against a panel of related targets (e.g., a panel of different kinases) is essential to understand their selectivity profile and anticipate potential off-target effects.[16]

Chapter 3: Core Methodologies & Experimental Protocols

This section provides detailed, step-by-step protocols for three fundamental assays relevant to screening pyrazole libraries for anticancer and antimicrobial activities.

Antiproliferative Screening: The MTT Cytotoxicity Assay

The MTT assay is a cornerstone of anticancer drug screening. It is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

Detailed Protocol: MTT Assay

-

Cell Plating:

-

Culture human cancer cells (e.g., MCF-7 for breast cancer) to ~80% confluency.

-

Trypsinize, count, and resuspend cells in fresh culture medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.

-

Include wells for "no cell" blanks (medium only).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of your pyrazole compounds in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the compounds in culture medium to achieve final desired concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Include a "vehicle control" (medium with 0.5% DMSO) and a "positive control" (a known cytotoxic drug like Doxorubicin).

-

Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[18]

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully aspirate the medium without disturbing the crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well.[18][19]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition:

-

Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm.[18]

-

Subtract the average absorbance of the "no cell" blank wells from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle control wells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

-

Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Target-Based Screening: In Vitro Kinase Inhibition Assay

Many pyrazole-based anticancer drugs function by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[6][12][13][20] Dysregulation of this pathway is a hallmark of many cancers.[5]

Generalized Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Format)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.[21][22]

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[21]

-

Prepare a solution of the kinase substrate (e.g., a generic tyrosine polymer like Poly(Glu, Tyr) 4:1) and ATP in Kinase Buffer. The ATP concentration should be near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

-

-

Assay Setup (384-well plate):

-

Add 1 µL of pyrazole compound dilutions (in 5-10% DMSO) or DMSO vehicle control to appropriate wells.

-

Add 2 µL of recombinant human EGFR kinase, diluted in Kinase Buffer, to all wells except the "no enzyme" blank.

-

Add 2 µL of the substrate/ATP mix to all wells to initiate the reaction. The final reaction volume is 5 µL.

-

-

Kinase Reaction:

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Read the luminescence on a microplate reader.

-

Calculate the percent inhibition relative to the "no inhibitor" (DMSO) controls.

-

Plot percent inhibition versus log of inhibitor concentration to determine the IC50 value.

-

Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[25]

Detailed Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation:

-

From a fresh agar plate, pick 3-4 colonies of the test bacterium (e.g., Staphylococcus aureus).

-

Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[25]

-

Dilute this adjusted suspension 1:150 in MHB to achieve a concentration of ~1 x 10⁶ CFU/mL.[23]

-

-

Compound Dilution in Plate:

-

Use a sterile 96-well microtiter plate.

-

Add 100 µL of sterile MHB to wells in columns 2 through 12.

-

Prepare a stock of the pyrazole compound in MHB at twice the highest desired final concentration (e.g., 256 µg/mL). Add 200 µL of this solution to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.[25]

-

Column 11 will serve as the growth control (no compound) and column 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12.

-

The final volume in each well is 200 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL.[25] The compound concentrations are now halved to their final test values.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.[24]

-

-

Data Acquisition:

-

Visually inspect the plate for turbidity. The MIC is the lowest compound concentration in which there is no visible growth (i.e., the well is clear).

-

The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

-

Chapter 4: Data Analysis and the Path from Hit to Lead

Once primary screening data is generated, the focus shifts to interpretation and iterative optimization. This is the core of the hit-to-lead process, which transforms a promising but imperfect initial hit into a well-characterized lead compound suitable for preclinical studies.[2][3][26]

Interpreting Data and Prioritizing Hits:

The primary output of the assays described is typically an IC50 (for inhibition) or GI50 (for growth inhibition) value. A potent "hit" might have an IC50 in the low micromolar (1-10 µM) or even nanomolar range. However, potency is not the only criterion. A good hit should also be:

-

Tractable for Chemistry: Its structure should be amenable to chemical modification.

-

Validated: It should be active in an orthogonal assay.

-

Clean: It should not be a known PAIN and should show a degree of selectivity.

The Engine of Optimization: Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating changes in a molecule's chemical structure with changes in its biological activity.[1][8][9][27][28] By systematically synthesizing and testing analogues of a hit compound, medicinal chemists can deduce which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.[26]

For example, SAR studies on pyrazole derivatives might explore how substituting different chemical groups at the N1, C3, and C4 positions of the pyrazole ring affects kinase inhibitory activity. This iterative cycle of design, synthesis, and testing is the fundamental engine that drives a compound from a simple hit to a viable drug candidate.[29]

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly valuable starting point for the discovery of new medicines. A successful screening campaign for pyrazole-based compounds relies not on a single assay, but on a thoughtfully designed, multi-tiered cascade. By integrating phenotypic and target-based assays, incorporating orthogonal validation and counter-screening, and driving optimization through rigorous SAR analysis, researchers can efficiently navigate the complex path from initial hit identification to a promising preclinical candidate. The principles and protocols outlined in this guide provide a robust framework for unlocking the full therapeutic potential of this privileged heterocyclic scaffold.

References

-

Zhao, Y., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

-

Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Excelra. Available at: [Link]

-

Zamann Pharma Support GmbH. (n.d.). Structure-Activity Relationship (SAR) Analysis. Zamann Pharma Support. Available at: [Link]

-

Osher, E., & Tsvetkov, P. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PubMed Central. Available at: [Link]

-

Edwards, M. P., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

-

Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]

-

Sant'Anna, C. M. R. (n.d.). Simplified EGFR-signaling pathway. ResearchGate. Available at: [Link]

-

Synapse. (2024). What is the hit to lead process in drug discovery? Patsnap Synapse. Available at: [Link]

-

Synapse. (2024). What is the structure-activity relationship SAR in drug design? Patsnap Synapse. Available at: [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. Wikipedia. Available at: [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Concept Life Sciences. (n.d.). Screening Cascade Development Services. Concept Life Sciences. Available at: [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available at: [Link]

-

Collaborative Drug Discovery. (2024). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central. Available at: [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Med Chem. Available at: [Link]

-

Sygnature Discovery. (n.d.). Screening Cascade Development Services. Sygnature Discovery. Available at: [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Aurelia Bioscience. Available at: [Link]

-

Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Oncodesign Services. Available at: [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. Available at: [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC. YouTube. Available at: [Link]

-

Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

-

Leiden University. (n.d.). Hit and Lead Optimization. Universiteit Leiden. Available at: [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

-

Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Zhang, H., et al. (2013). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central. Available at: [Link]

Sources

- 1. Structure-Activity Relationship (SAR) Analysis - Zamann Pharma Support GmbH [zamann-pharma.com]

- 2. What is the hit to lead process in drug discovery? [synapse.patsnap.com]

- 3. Hit to lead - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. Screening Cascade Development Services [conceptlifesciences.com]

- 11. clyte.tech [clyte.tech]

- 12. researchgate.net [researchgate.net]

- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. international-biopharma.com [international-biopharma.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT (Assay protocol [protocols.io]

- 20. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 21. promega.com [promega.com]

- 22. bpsbioscience.com [bpsbioscience.com]